6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(4-BENZYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(4-BENZYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a piperazine moiety, and a dihydropyrimidinone core, making it a subject of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(4-BENZYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-benzylpiperazine and a dihydropyrimidinone precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(4-BENZYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(4-BENZYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(4-BENZYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic effects against infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-ARYLACETAMIDE: Another thiadiazole derivative with urease inhibitory activity.
1,3,4-THIADIAZOLE DERIVATIVES: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-(4-BENZYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to inhibit urease and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-benzylpiperazin-1-yl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS2/c19-16-22-23-18(28-16)27-12-14-10-15(26)21-17(20-14)25-8-6-24(7-9-25)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H2,19,22)(H,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLTVLXPCPONBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NN=C(S4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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